molecular formula C10H11NO6 B2447288 5-(2-Methoxyethoxy)-2-nitrobenzoic acid CAS No. 78361-13-4

5-(2-Methoxyethoxy)-2-nitrobenzoic acid

Cat. No.: B2447288
CAS No.: 78361-13-4
M. Wt: 241.199
InChI Key: KIIRJRFGMLKNOI-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)-2-nitrobenzoic acid: is an organic compound that belongs to the class of nitrobenzoic acids. This compound is characterized by the presence of a nitro group (-NO2) and a methoxyethoxy group (-OCH2CH2OCH3) attached to the benzoic acid core. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Chemistry: 5-(2-Methoxyethoxy)-2-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It may also find applications in materials science and polymer chemistry.

Safety and Hazards

The safety data sheet for “2-(2-Methoxyethoxy)ethanethiol” indicates that it is a combustible liquid, harmful if swallowed, and causes skin irritation .

Future Directions

A study on the use of the urinary metabolite “(2-methoxyethoxy)acetic acid” (MEAA) as a biomarker of exposure for jet fuel JP-8 suggests that MEAA could be a more specific and consistent quantitative biomarker for JP-8 exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid typically involves the nitration of 5-(2-Methoxyethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 5-(2-Methoxyethoxy)-2-nitrobenzoic acid can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed:

    Reduction: 5-(2-Methoxyethoxy)-2-aminobenzoic acid.

    Substitution: Depending on the nucleophile used, different substituted benzoic acids can be formed.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)-2-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the methoxyethoxy group can influence the compound’s solubility and reactivity. The molecular targets and pathways involved in its action would vary based on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    5-(2-Methoxyethoxy)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

    2-Nitrobenzoic acid: Lacks the methoxyethoxy group, affecting its solubility and reactivity.

    5-Methoxy-2-nitrobenzoic acid: Contains a methoxy group instead of a methoxyethoxy group, influencing its chemical properties.

Uniqueness: 5-(2-Methoxyethoxy)-2-nitrobenzoic acid is unique due to the presence of both the nitro group and the methoxyethoxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

5-(2-methoxyethoxy)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-16-4-5-17-7-2-3-9(11(14)15)8(6-7)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIRJRFGMLKNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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